NMR Chemical Shift Discrimination: Exo‑(1R,3AR,6aR) vs. Endo‑Bicyclo[3.3.0]octan‑2‑ol
The exo‑2 proton of the (1R,3AR,6aR) alcohol resonates at a diagnostically distinct chemical shift relative to the endo‑2 proton. Tabushi et al. demonstrated that the endo‑2 proton is more shielded than the exo‑2 proton, while the exo‑3 proton is considerably more shielded than the endo‑3 proton [1]. These shift differences allow unambiguous configurational assignment and quality control of enantiopure batches.
| Evidence Dimension | ¹H NMR chemical shift (δ, ppm) of the carbinol proton (H‑2) |
|---|---|
| Target Compound Data | Exo‑2 proton: downfield resonance (δ ≈ 4.0–4.2 ppm, CDCl₃, 60 MHz) |
| Comparator Or Baseline | Endo‑2 proton: upfield resonance (δ ≈ 3.6–3.8 ppm, CDCl₃, 60 MHz) |
| Quantified Difference | Δδ ≈ 0.4–0.6 ppm; reversal of shielding pattern observed for the H‑3 proton |
| Conditions | 60 MHz ¹H NMR, CDCl₃, exo‑ and endo‑cis‑bicyclo[3.3.0]octan‑2‑ols and their acetates [1] |
Why This Matters
The large, reproducible δ separation provides a low‑cost, routine analytical method to verify isomeric identity and batch‑to‑batch consistency before committing material to a multi‑step chiral synthesis.
- [1] Tabushi, I.; Fujita, K.; Oda, R. Nuclear magnetic resonance chemical shifts of exo- and endo-cis-bicyclo[3.3.0]oct-2-yl and -3-yl derivatives. J. Org. Chem. 1970, 35, 2376–2378. DOI: 10.1021/jo00832a061. View Source
